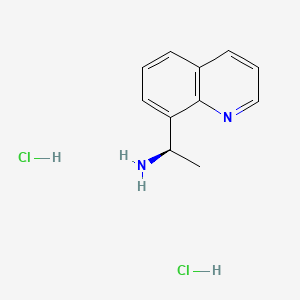
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound with a unique structure that includes a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfonyl)-2,2-dimethylbutane. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethylsulfonyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons or modified sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a dimethylbutane backbone.
1-Chloro-4-(ethylsulfonyl)benzene: Similar structure but with a benzene ring instead of a dimethylbutane backbone.
Uniqueness
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to its combination of a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial chemistry.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
1-chloro-4-ethylsulfonyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
RCITUUAKZJRNDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)






![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)

